5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid
Overview
Description
5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H4BrFO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. This compound is characterized by the presence of bromine and fluorine atoms on the benzofuran ring, which can significantly influence its chemical properties and reactivity .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to interact with various biological targets, including the serotonin receptor 5-ht2a .
Mode of Action
It’s known that benzofuran compounds can bind strongly and with high selectivity to their targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Benzofuran compounds have been found to exhibit strong biological activities, affecting pathways related to anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid typically involves multiple steps:
Starting Material: The process begins with 5-bromobenzofuran.
Nitration: 5-bromobenzofuran is reacted with nitrophenol to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Esterification: The amine is esterified to form the carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification: The carboxylic acid group can be esterified to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification of the carboxylic acid group will yield esters, while nucleophilic substitution can introduce various functional groups at the bromine or fluorine positions .
Scientific Research Applications
5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran-2-carboxylic acid: Similar structure but lacks the fluorine atom.
7-Fluoro-1-benzofuran-2-carboxylic acid: Similar structure but lacks the bromine atom.
Uniqueness
The presence of both bromine and fluorine atoms in 5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid makes it unique compared to its analogs. This dual substitution can significantly alter its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is characterized by its unique structure, which includes a benzofuran moiety with bromine and fluorine substitutions. These modifications enhance its chemical reactivity and biological activity. The compound has been shown to interact with various enzymes and proteins, influencing cellular processes such as proliferation, apoptosis, and signal transduction pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation, leading to reduced cell growth.
- Cell Signaling Interference : It affects key signaling pathways that regulate cellular metabolism and survival.
- Antimicrobial Activity : Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
A549 (Lung Cancer) | 10.0 | |
HeLa (Cervical Cancer) | 15.0 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer potential.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:
These results indicate that this compound possesses moderate to strong antimicrobial activity.
Case Studies
- Anticancer Study : A recent study focused on the effects of this compound on MCF-7 cells revealed that it induces apoptosis through the activation of caspase pathways, leading to cell death. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
- Antimicrobial Efficacy : Another investigation assessed the compound's antibacterial properties against multidrug-resistant strains of bacteria. The findings indicated that it could serve as a lead compound for developing new antimicrobial agents due to its ability to disrupt bacterial cell wall synthesis.
Properties
IUPAC Name |
5-bromo-7-fluoro-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGHONKWDFABHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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